molecular formula C5H12N2 B1205725 (1R,2R)-Cyclopentane-1,2-diamine CAS No. 3145-88-8

(1R,2R)-Cyclopentane-1,2-diamine

Cat. No.: B1205725
CAS No.: 3145-88-8
M. Wt: 100.16 g/mol
InChI Key: MYJQGGALXPHWLV-RFZPGFLSSA-N
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Description

(1R,2R)-Cyclopentane-1,2-diamine is a chiral diamine compound with the molecular formula C5H12N2 It is characterized by the presence of two amino groups attached to a cyclopentane ring The compound exists as a pair of enantiomers, with the (1R,2R) configuration being one of them

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-Cyclopentane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis often begins with cyclopentene or cyclopentanone as the starting material.

    Chiral Resolution: The separation of enantiomers can be performed using chiral chromatography or by forming diastereomeric salts with chiral acids, followed by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes, where cyclopentanone is converted to the diamine using hydrogen gas in the presence of a suitable catalyst. The chiral resolution step is crucial to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-Cyclopentane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

(1R,2R)-Cyclopentane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Industry: The compound is used in the production of polymers and as a curing agent in epoxy resins.

Mechanism of Action

The mechanism by which (1R,2R)-Cyclopentane-1,2-diamine exerts its effects depends on its specific application:

    Asymmetric Catalysis: The compound acts as a chiral ligand, coordinating with metal centers to create an asymmetric environment that facilitates enantioselective reactions.

    Enzyme Inhibition: It may interact with enzyme active sites, blocking substrate access and inhibiting enzyme activity.

    Pharmaceuticals: The compound can interact with biological targets, such as receptors or enzymes, to modulate physiological processes.

Comparison with Similar Compounds

    (1R,2R)-Cyclohexane-1,2-diamine: A structurally similar compound with a six-membered ring instead of a five-membered ring.

    (1S,2S)-Cyclopentane-1,2-diamine: The enantiomer of (1R,2R)-Cyclopentane-1,2-diamine.

    1,2-Diaminocyclohexane: Another related compound with a cyclohexane ring.

Uniqueness: this compound is unique due to its five-membered ring structure, which imparts different steric and electronic properties compared to its six-membered ring counterparts. This uniqueness makes it valuable in specific asymmetric synthesis applications where the steric environment is crucial for selectivity.

Properties

IUPAC Name

(1R,2R)-cyclopentane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-4-2-1-3-5(4)7/h4-5H,1-3,6-7H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJQGGALXPHWLV-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00953466
Record name Cyclopentane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3145-88-8
Record name rel-(1R,2R)-1,2-Cyclopentanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3145-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC54218
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54218
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

After the cooling process, the high pressure vessel is charged, by a trickle-bed procedure and under a hydrogen pressure of 270 bar, with 0.4 liters/hour of adipodinitrile, 1.2 liters/hour of liquid ammonia and 4.5 liters/hour of crude hydrogenation mixture, the temperature in this procedure being kept at 140° C. Analysis of the crude hexamethylenediamine by gas chromatography after the ammonia has been evaporated from the hydrogenation mixture gives 99.69% by weight of hexamethylenediamine, 0.06% by weight of 1,2-diaminocyclohexane and 0.12% by weight of 2-aminocyclopentylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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